BenchChemオンラインストアへようこそ!

6,8-Dichloro-2,7-naphthyridin-1(2H)-one

Synthetic Chemistry Process Chemistry Medicinal Chemistry

6,8-Dichloro-2,7-naphthyridin-1(2H)-one (CAS 950746-21-1) is the definitive 6,8-dichlorinated naphthyridinone intermediate for kinase inhibitor discovery. Its dual-electrophilic architecture permits sequential, regioselective functionalization at the 2-, 6-, and 8-positions, enabling high-throughput construction of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one libraries with differentiated MET (IC50 13.8 nM) and AXL (IC50 17.2 nM) inhibition profiles. Supplied at ≥97% purity and ready for direct use in the published one-pot N-arylation/amination protocol, this intermediate eliminates regioisomeric ambiguity and accelerates SAR exploration. Secure your research-grade batch now.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
CAS No. 950746-21-1
Cat. No. B1400592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2,7-naphthyridin-1(2H)-one
CAS950746-21-1
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl
InChIInChI=1S/C8H4Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h1-3H,(H,11,13)
InChIKeyUIVWSQSYQQDTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2,7-naphthyridin-1(2H)-one (CAS: 950746-21-1) – Technical Baseline & Procurement-Relevant Characteristics


6,8-Dichloro-2,7-naphthyridin-1(2H)-one (CAS 950746-21-1), also known as 6,8-dichloro-1-hydroxy-2,7-naphthyridine, is a dichlorinated heterocyclic compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 g/mol . It belongs to the 2,7-naphthyridin-1(2H)-one scaffold class, which has been extensively investigated as a privileged structure for kinase inhibitor development, particularly against MET, AXL, c-Kit, and VEGFR-2 targets [1]. The compound features chlorine substituents at the 6- and 8-positions of the naphthyridine core, which confer distinct chemical reactivity and serve as versatile handles for further synthetic elaboration via nucleophilic aromatic substitution . Its primary role is as a key synthetic intermediate for constructing combinatorial libraries of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives [1].

Why 6,8-Dichloro-2,7-naphthyridin-1(2H)-one Cannot Be Interchanged with Unsubstituted or Mono-Chlorinated Naphthyridinone Analogs


Generic substitution among naphthyridinone derivatives is precluded by the critical role that the 6- and 8-position substituents play in determining both synthetic utility and downstream biological activity. The 6,8-dichloro substitution pattern in 6,8-Dichloro-2,7-naphthyridin-1(2H)-one provides two chemically differentiated reactive sites for sequential nucleophilic aromatic substitution, enabling regioselective functionalization that is unattainable with mono-chlorinated or unsubstituted analogs . Furthermore, in the context of kinase inhibitor discovery, the 8-position substituent directly influences the selectivity profile and potency of the resulting 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives; for instance, 8-amino-substituted derivatives derived from this dichloro intermediate have demonstrated distinct MET and AXL inhibition profiles, whereas the parent unsubstituted scaffold lacks this activity [1]. Therefore, substituting with 8-chloro-2,7-naphthyridin-1(2H)-one or 2,7-naphthyridin-1(2H)-one would fundamentally alter the synthetic route and compromise the intended structure-activity relationships of the target library.

Product-Specific Quantitative Evidence Guide: 6,8-Dichloro-2,7-naphthyridin-1(2H)-one Differentiation Data


Validated High-Yield Synthesis from Patent Literature Enables Reproducible Procurement Specifications

6,8-Dichloro-2,7-naphthyridin-1(2H)-one is synthesized via a well-documented, reproducible one-step cyclization from 2,6-dichloro-4-[(1E)-2-(dimethylamino)vinyl]pyridine-3-carbonitrile under acidic conditions (concentrated HCl, 45°C, 18 h), affording an 80% isolated yield . This contrasts with the synthesis of the closely related analog 8-chloro-2,7-naphthyridin-1(2H)-one, which requires an alternative precursor and distinct reaction conditions, typically resulting in lower reported yields (ranging from 60–75%) under comparable acid-mediated cyclization protocols . The established 80% yield benchmark provides procurement professionals with a verifiable metric for assessing batch quality and consistency across different suppliers, as this synthesis route is explicitly disclosed in multiple granted patents including WO2013/185353 and US2015/119387 .

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Commercially Verified Purity Specifications Enable Direct Use in Parallel Library Synthesis

Multiple commercial vendors supply 6,8-Dichloro-2,7-naphthyridin-1(2H)-one at a standardized purity of 97%, with batch-specific analytical documentation including NMR, HPLC, and GC available upon request . In contrast, the hydrochloride salt form (CAS 1175559-45-1) is typically supplied at a lower purity of 95% . The 97% purity specification for the free base meets the threshold required for direct use in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions without additional purification, thereby reducing overall synthetic step count in combinatorial library production [1].

Combinatorial Chemistry Medicinal Chemistry Quality Control

Documented Reactivity as a Dual-Electrophilic Scaffold Enables Regioselective Sequential Derivatization

The 6- and 8-chloro substituents in 6,8-Dichloro-2,7-naphthyridin-1(2H)-one exhibit differential reactivity toward nucleophilic aromatic substitution, with the 8-position chlorine being preferentially displaced by amines under mild conditions (e.g., substituted anilines, DMF, 80–100°C) while the 6-position chlorine remains intact [1]. This contrasts with 6,8-dichloro-1,7-naphthyridine isomers, where both chlorine atoms display similar reactivity, leading to mixtures of regioisomeric products and requiring chromatographic separation . The documented regioselectivity of the 2,7-naphthyridinone scaffold has been exploited to construct a 24-member combinatorial library of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives in a single synthetic sequence [1].

Synthetic Methodology Medicinal Chemistry Chemical Biology

Proven Utility in Generating MET/AXL Kinase Inhibitors with Nanomolar Potency

6,8-Dichloro-2,7-naphthyridin-1(2H)-one serves as the direct precursor to 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks, which upon further amination yield MET and AXL kinase inhibitors with IC50 values in the low nanomolar range. Specifically, derivative 17c exhibits MET IC50 of 13.8 nM and derivative 17e exhibits AXL IC50 of 17.2 nM [1]. These inhibitors demonstrate selectivity for MET or AXL, respectively, whereas the clinical multikinase inhibitor cabozantinib (which contains a distinct quinoline scaffold) shows no selectivity between these two kinases [1]. This establishes the 2,7-naphthyridinone scaffold—and by extension, 6,8-Dichloro-2,7-naphthyridin-1(2H)-one as its synthetic entry point—as a validated starting point for developing selective MET/AXL inhibitors, a feature not shared by alternative heterocyclic scaffolds such as quinoline or 1,6-naphthyridine used in other kinase inhibitor programs.

Kinase Inhibitor Drug Discovery Oncology

Optimal Research & Industrial Application Scenarios for 6,8-Dichloro-2,7-naphthyridin-1(2H)-one


Parallel Synthesis of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Kinase Inhibitor Libraries

Use 6,8-Dichloro-2,7-naphthyridin-1(2H)-one as the starting material for a two-step, one-pot N-arylation/amination sequence to generate diverse 8-amino-substituted derivatives. The 97% commercial purity enables direct use without purification, while the regioselective 8-position substitution ensures a single regioisomeric product per reaction well, facilitating high-throughput screening of MET, AXL, c-Kit, and VEGFR-2 inhibitors [1].

Process Chemistry Optimization and Scale-Up Studies

Employ the published 80%-yield synthetic protocol (concentrated HCl, 45°C, 18 h) as a benchmark for process optimization and scale-up validation [1]. The well-documented reaction conditions and patent disclosures (WO2013/185353, US2015/119387) provide a regulatory-compliant foundation for GMP manufacturing of this intermediate for preclinical candidate synthesis [1].

Structure-Activity Relationship (SAR) Studies Focused on Kinase Selectivity

Leverage the dual-electrophilic nature of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one to independently modify the 2-, 6-, and 8-positions of the naphthyridinone core. This enables systematic exploration of substituent effects on kinase selectivity profiles, as demonstrated by the differentiation between MET-selective (17c, IC50 13.8 nM) and AXL-selective (17e, IC50 17.2 nM) inhibitors derived from the same scaffold [1].

Quote Request

Request a Quote for 6,8-Dichloro-2,7-naphthyridin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.